An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound of interest within medicinal chemistry and drug discovery. Its structural features, particularly the 1,2,4-oxadiazol-5-one moiety, suggest its potential as a bioisostere for carboxylic acids and carboxamides, offering possibilities for improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines standard methodologies for their experimental determination, and discusses the implications of these properties for its application in research and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide establishes a framework for its characterization based on the known chemistry of related analogs.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties. The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, a strategy that can enhance metabolic stability by mitigating hydrolysis by esterases and amidases. Furthermore, the electronic nature of the ring system can influence hydrogen bonding capabilities and overall polarity, which are critical for target engagement and pharmacokinetic profiles. The presence of a 2-chlorophenyl substituent on the 1,2,4-oxadiazole core of the title compound is expected to significantly influence its lipophilicity and potential for specific steric and electronic interactions within biological systems.
Molecular and Structural Properties
A thorough understanding of the molecular and structural characteristics of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is fundamental to predicting its behavior and guiding its application.
General Information
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol | N/A |
| Tautomeric Form | 3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | [1] |
| CAS Number | 16672-15-4 | N/A |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl | [1] |
Note: The 1,2,4-oxadiazol-5-ol moiety exists in tautomeric equilibrium with the more stable 1,2,4-oxadiazol-5-one form. For the remainder of this guide, the compound will be depicted in its -one form.
Synthesis Pathway
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Formation of the Amidoxime: The synthesis typically begins with the conversion of a commercially available nitrile, in this case, 2-chlorobenzonitrile, to the corresponding amidoxime. This is generally achieved by reacting the nitrile with hydroxylamine in the presence of a base.
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Cyclization to the 1,2,4-Oxadiazol-5-one: The resulting 2-chloro-N'-hydroxybenzamidine is then cyclized to form the 1,2,4-oxadiazole ring. This can be accomplished through various reagents that provide the carbonyl carbon, such as ethyl chloroformate or N,N'-carbonyldiimidazole, in the presence of a suitable base.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed synthetic workflow for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-one.
Physicochemical Properties and Their Significance in Drug Discovery
The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's behavior. It affects solubility, permeability across biological membranes, and plasma protein binding.
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Predicted Value: A predicted XlogP of 2.1 is available for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol.[1] This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally bioavailable drugs.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the gold standard for the experimental determination of LogP.
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Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to a known concentration.
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Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
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Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
Acidity (pKa)
The pKa of a compound indicates its state of ionization at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its target. The 1,2,4-oxadiazol-5-one moiety contains an acidic N-H proton.
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Predicted/Expected Value: While no experimental pKa value is available, the N-H proton in the 1,2,4-oxadiazol-5-one ring is known to be acidic. The pKa is expected to be in the acidic range, likely between 4 and 6, based on similar structures.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of a compound.
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Instrument Calibration: Calibrate a pH meter with standard buffer solutions.
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.
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Predicted/Expected Value: Specific experimental data on the aqueous solubility of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is not available. Based on its predicted LogP and the presence of an acidic proton capable of forming salts, its solubility is expected to be pH-dependent, with higher solubility at pH values above its pKa.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
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Data Reporting: Report the solubility at each pH.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, likely in the range of 7.0-8.0 ppm. The acidic N-H proton of the oxadiazolone ring may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon (C5) of the oxadiazolone ring is expected to resonate at a downfield chemical shift (typically >150 ppm), while the other carbon of the heterocyclic ring (C3) would also be in the downfield region. The carbons of the chlorophenyl ring would appear in the aromatic region (120-140 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl (C=O) stretching vibration for the oxadiazolone ring, typically in the region of 1750-1800 cm⁻¹. An N-H stretching band would also be expected around 3100-3300 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Chemical Stability
The stability of a drug candidate under various conditions is a critical aspect of its development. The 1,2,4-oxadiazole ring is generally considered to be chemically and thermally stable, contributing to its utility in drug design.[4] However, the stability of the overall molecule can be influenced by its substituents and the specific conditions it is subjected to. Stability studies would typically involve assessing the degradation of the compound over time at different pH values and temperatures, and in the presence of light and oxidative stress.
Conclusion and Future Directions
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol represents a molecule with significant potential in the field of drug discovery, primarily due to the favorable properties imparted by the 1,2,4-oxadiazole scaffold. While specific experimental data for this compound remains to be published, this guide has provided a comprehensive framework for its physicochemical characterization based on established principles and methodologies. The predicted moderate lipophilicity and the presence of an acidic functional group suggest that it may possess a favorable ADME profile.
Future research should focus on the synthesis and experimental determination of the key physicochemical properties outlined in this guide, including LogP, pKa, and aqueous solubility. Comprehensive spectral analysis is also required to definitively confirm its structure. Furthermore, evaluation of its chemical stability under various stress conditions will be essential for its progression as a potential drug candidate. The data generated from these studies will be invaluable for understanding its structure-activity relationships and for guiding the design of future analogs with optimized properties.
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